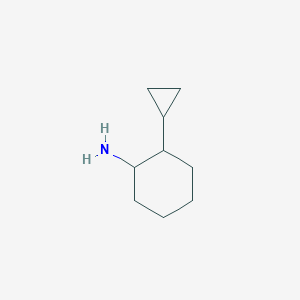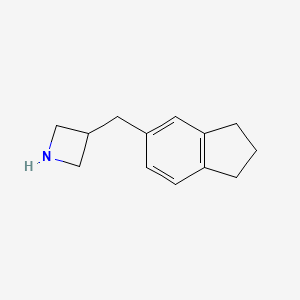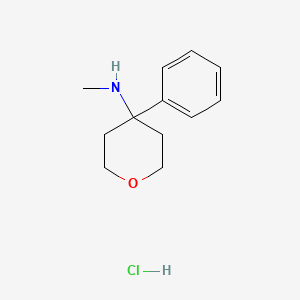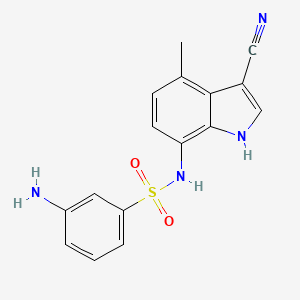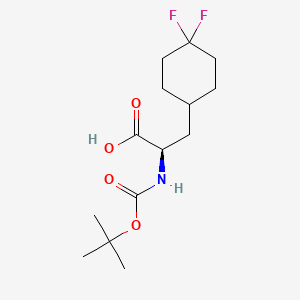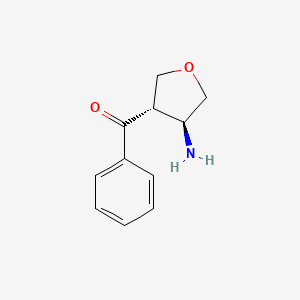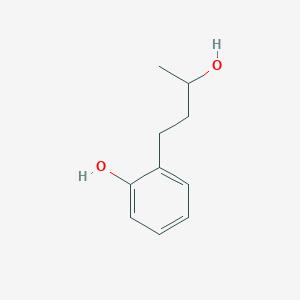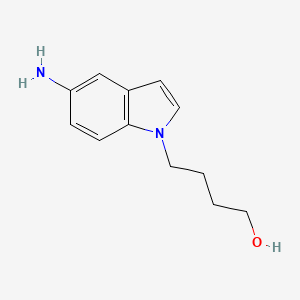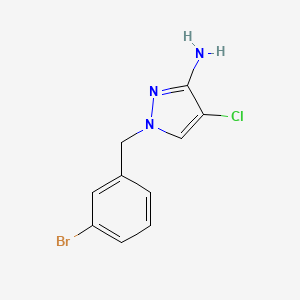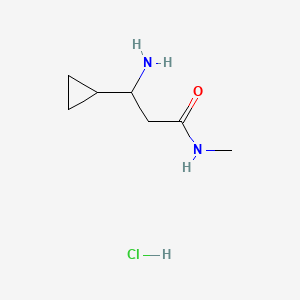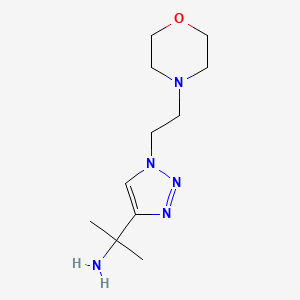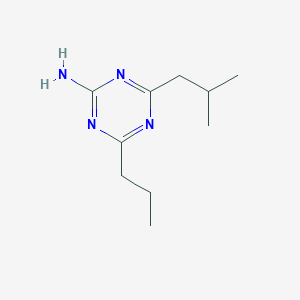
4-Isobutyl-6-propyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutyl-6-propyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol . This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
The synthesis of 4-Isobutyl-6-propyl-1,3,5-triazin-2-amine involves several steps. One common method includes the reaction of appropriate alkylamines with cyanuric chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium carbonate to facilitate the reaction . The reaction mixture is usually stirred at a specific temperature, followed by purification steps to isolate the desired product.
Industrial production methods may involve bulk synthesis techniques, where the reaction is scaled up using larger reactors and optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Isobutyl-6-propyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium carbonate, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Isobutyl-6-propyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects. Its derivatives are explored for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of 4-Isobutyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Isobutyl-6-propyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: This compound is used as a pharmaceutical intermediate and has different substituents on the triazine ring, leading to distinct properties and applications.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine derivative with applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)-6-propyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H18N4/c1-4-5-8-12-9(6-7(2)3)14-10(11)13-8/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |
Clave InChI |
PXGVQEAQQPCZSF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC(=N1)N)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


